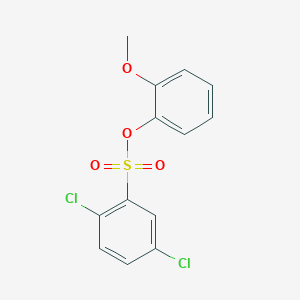

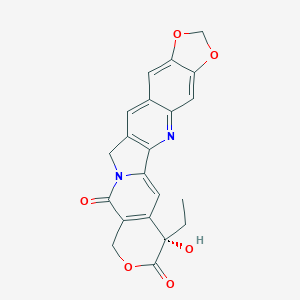

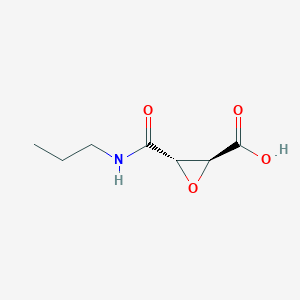

3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

3-Thiophenecarbonitrile can be used to synthesize 2,4-dinaphthyl-3-cyanothiophene via reaction with iodonaphthalene . It can also be used to synthesize 2,5-bis-tri(n-butyl)tin-3-cyanothiophene, which is a building block for the synthesis of new alternating (3-alkyl/3-cyano)thiophene copolymers .Molecular Structure Analysis

The molecular structure of 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- can be represented by the SMILES stringN#Cc1ccsc1 . The InChI representation is InChI=1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H . Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-” include a refractive index of n20/D 1.5630 (lit.), a boiling point of 82 °C/10 mmHg (lit.), and a density of 1.2 g/mL at 25 °C (lit.) .科学研究应用

Thiophene Derivatives in Cancer Research

Thiophene derivatives, including structures similar to 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)-, have been evaluated for their potential carcinogenicity and biological activity. Studies have synthesized thiophene analogues of known carcinogens to assess their carcinogenic potential in vitro, revealing insights into their chemical and biological behaviors. This research is vital for understanding the carcinogenic risks and designing safer compounds for pharmaceutical use (Ashby et al., 1978).

Role in Pharmaceutical Development

The synthesis and evaluation of thiophene derivatives extend to their application in medicinal chemistry. These compounds demonstrate a broad spectrum of biological activities, making them significant in drug discovery and development. Research has highlighted the importance of thiophene compounds in creating new therapeutic agents with potential applications in treating various diseases due to their versatile chemical structures (Rosales-Hernández et al., 2022).

Thiophene Derivatives in Organic Synthesis

Thiophene derivatives are also prominent in organic synthesis, serving as crucial intermediates for developing organic materials, agrochemicals, flavors, and dyes. Their wide range of applications across different fields is attributed to their electronic properties and versatility as intermediates. The continued exploration and synthesis of thiophene derivatives are essential for advancing organic chemistry and material science (Xuan, 2020).

Environmental Impact and Biodegradation

Research on the environmental impact and biodegradation of thiophene derivatives, such as those found in petroleum, highlights the importance of understanding the fate of these compounds in contaminated environments. Studies on the biodegradation of thiophene compounds like dibenzothiophene provide insights into the metabolic pathways and potential environmental risks associated with their presence in fossil fuels (Kropp & Fedorak, 1998).

安全和危害

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The hazard statements include H302 + H312 + H332 - H315 - H319 - H335 . Precautionary measures include P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

属性

IUPAC Name |

4-amino-5-benzoyl-2-methylsulfanylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-17-13-9(7-14)10(15)12(18-13)11(16)8-5-3-2-4-6-8/h2-6H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBHTUZPSRFSMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356099 |

Source

|

| Record name | 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |

CAS RN |

116171-03-0 |

Source

|

| Record name | 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)